N-Ethylbenzene-1,4-disulfonamide
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Overview
Description
N-Ethylbenzene-1,4-disulfonamide is an organic compound with the molecular formula C8H12N2O4S2 It belongs to the class of benzenesulfonamides, which are characterized by the presence of sulfonamide groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethylbenzene-1,4-disulfonamide can be synthesized through several methods. One common approach involves the reaction of benzene-1,4-disulfonyl chloride with ethylamine under controlled conditions. The reaction typically takes place in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts, such as poly(N-bromo-N-ethylbenzene-1,3-disulfonamide), can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-Ethylbenzene-1,4-disulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonate esters.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The sulfonamide groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) are employed.
Major Products Formed
Oxidation: Sulfonic acids or sulfonate esters.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-Ethylbenzene-1,4-disulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of N-Ethylbenzene-1,4-disulfonamide involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase, an enzyme involved in various physiological processes. By inhibiting this enzyme, the compound can disrupt cellular functions, leading to its potential use as an anticancer agent . Additionally, it may interfere with oxidative phosphorylation, a crucial pathway in cellular energy production, further contributing to its therapeutic effects .
Comparison with Similar Compounds
N-Ethylbenzene-1,4-disulfonamide can be compared with other similar compounds, such as:
N,N,N’,N’-Tetrabromobenzene-1,3-disulfonamide: This compound is also used as a catalyst in organic synthesis and has similar reactivity patterns.
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide): Another catalyst with comparable applications in industrial processes.
Uniqueness
What sets this compound apart is its specific structural features that confer unique reactivity and selectivity in chemical reactions. Its ability to inhibit carbonic anhydrase and disrupt oxidative phosphorylation makes it a promising candidate for therapeutic applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis, while its biological activities open up possibilities for therapeutic applications. Continued research into its mechanisms of action and comparison with similar compounds will further elucidate its potential and pave the way for new discoveries.
Properties
CAS No. |
90197-90-3 |
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Molecular Formula |
C8H12N2O4S2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
4-N-ethylbenzene-1,4-disulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-2-10-16(13,14)8-5-3-7(4-6-8)15(9,11)12/h3-6,10H,2H2,1H3,(H2,9,11,12) |
InChI Key |
JUWADOCCPHGRFR-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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